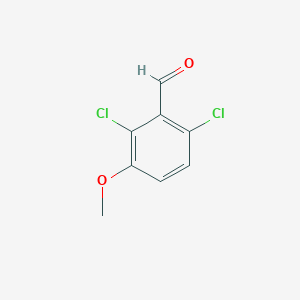

2,6-Dichloro-3-methoxybenzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

2,6-dichloro-3-methoxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2O2/c1-12-7-3-2-6(9)5(4-11)8(7)10/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOEYOJGUYQCWTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)Cl)C=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2,6 Dichloro 3 Methoxybenzaldehyde and Its Analogs

Strategic Approaches to the Core 2,6-Dichloro-3-methoxybenzaldehyde Skeleton

The precise arrangement of substituents on the benzaldehyde (B42025) ring necessitates sophisticated synthetic strategies. Key approaches include carefully orchestrated halogenation and alkylation reactions, directed ortho-metalation for regiocontrol, and other regioselective pathways.

Halogenation and Alkylation Strategies

The introduction of chloro- and methoxy- groups onto a benzaldehyde precursor requires careful consideration of directing effects and reaction conditions to achieve the desired 2,6-dichloro-3-methoxy substitution pattern.

Halogenation of arenes and heterocycles can be achieved with high regioselectivity using N-halosuccinimides in fluorinated alcohols like hexafluoroisopropanol (HFIP). organic-chemistry.orgnih.govdocumentsdelivered.com This method offers mild reaction conditions and high yields for a diverse range of substrates. nih.gov The unique properties of HFIP, including its strong hydrogen-bond donating ability and low nucleophilicity, enhance the reactivity of the halogenating agent. organic-chemistry.org This approach can also be integrated into one-pot sequential halogenation and cross-coupling reactions. organic-chemistry.orgnih.gov For instance, the use of N-chlorosuccinimide (NCS) in HFIP allows for the chlorination of various aromatic compounds. organic-chemistry.org

Alkylation, specifically the introduction of a methoxy (B1213986) group, can be performed through various methods. One common strategy involves the methylation of a corresponding hydroxybenzaldehyde derivative.

Directed Ortho-Metalation and Functionalization

Directed ortho-metalation (DoM) is a powerful tool for achieving regioselectivity in the functionalization of aromatic rings. wikipedia.orgbaranlab.org This technique utilizes a directing metalation group (DMG) to guide the deprotonation of the ortho-position by a strong base, typically an organolithium reagent. wikipedia.org The resulting aryllithium intermediate can then react with an electrophile to introduce a substituent specifically at the ortho-position. wikipedia.org

The methoxy group is a well-known DMG, capable of directing lithiation to the adjacent ortho-positions. wikipedia.org In the context of synthesizing this compound, a precursor such as 3-methoxybenzaldehyde (B106831) could potentially be subjected to directed ortho-lithiation followed by chlorination. However, the presence of multiple potential ortho-positions and the reactivity of the aldehyde group present challenges. To overcome this, the aldehyde can be transiently protected and converted into a directing group itself. harvard.edu

The relative directing ability of different groups is a crucial factor. For instance, in a molecule with both a methoxy and an amide group, the amide is a stronger DMG and will direct metalation ortho to itself. harvard.edu

A variety of organolithium bases are employed in DoM, including n-BuLi, sec-BuLi, and t-BuLi, often in the presence of additives like TMEDA to enhance reactivity. baranlab.org

Regioselective Synthesis Pathways

Beyond DoM, other regioselective strategies are vital for constructing the target molecule. One approach involves the regioselective halogenation of arenes using enzyme catalysis. For example, the FAD-dependent halogenase RebH has been shown to perform regioselective oxidative halogenation of arenes, offering a biocatalytic route to specific halogenation patterns. capes.gov.br

Another strategy involves the hydrolysis of a pre-functionalized precursor. For instance, 2,6-dichlorobenzaldehyde (B137635) can be prepared by the hydrolysis of 1,3-dichloro-2-(dichloromethyl)benzene in an acidic medium. prepchem.com A similar approach could be envisioned for the synthesis of this compound, starting from a suitably substituted toluene (B28343) derivative. A patented method for preparing 2,6-dichlorobenzaldehyde involves the chlorination of 2,6-dichlorotoluene (B125461) followed by hydrolysis. google.com

Furthermore, 1,3-dipolar cycloaddition reactions offer a regioselective method for synthesizing certain heterocyclic analogs. For example, the synthesis of 1-(2,6-dichloro-4-trifluoromethyl-phenyl)-4-alkyl-1H- rug.nlkpfu.rutandfonline.com-triazoles has been achieved with high regioselectivity through the copper(I)-catalyzed cycloaddition of an azide (B81097) with terminal alkynes. researchgate.net

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Solvent-Free Reaction Protocols

Solvent-free reactions offer significant environmental benefits by eliminating a major source of chemical waste. tandfonline.comresearchgate.net These reactions are often carried out by grinding solid reactants together, sometimes with a catalytic amount of a solid support or catalyst. researchgate.netrsc.org

For example, the Knoevenagel condensation, a key reaction for carbon-carbon bond formation, can be performed under solvent-free conditions by condensing benzaldehydes with active methylene (B1212753) compounds using benign catalysts like amines or ammonium (B1175870) salts. tandfonline.comresearchgate.net This avoids the use of hazardous solvents like pyridine (B92270) and piperidine. tandfonline.comresearchgate.net Similarly, aldol (B89426) condensations to form chalcones have been successfully carried out in high yield by grinding benzaldehyde derivatives with acetophenone (B1666503) and solid sodium hydroxide (B78521). researchgate.netrsc.org

The synthesis of benzimidazole (B57391) derivatives, which can be analogs of the target molecule, has also been achieved under solvent-free conditions by reacting o-phenylenediamines with aldehydes using a catalytic amount of zinc acetate (B1210297). chemmethod.com

Catalytic Transformations

Catalytic methods are a cornerstone of green chemistry, as they allow for reactions to proceed with high efficiency and selectivity using only a small amount of a catalyst, which can often be recycled and reused. rug.nlacs.org

Transition metal-catalyzed cross-coupling reactions are versatile tools for derivatizing aromatic compounds. rug.nlacs.orgresearchgate.net However, these often rely on expensive and reactive coupling partners. acs.orgresearchgate.net Greener approaches favor the use of cheaper and less toxic reagents. rug.nlacs.orgresearchgate.net For instance, a two-step, one-pot procedure for synthesizing functionalized benzaldehydes has been developed that employs a stable aluminum hemiaminal as an intermediate, which can then undergo cross-coupling with organometallic reagents. rug.nlacs.orgresearchgate.net

The use of biocatalysts, such as enzymes, is another important area of green catalytic transformations. As mentioned earlier, halogenases like RebH can provide highly regioselective halogenation of arenes under mild, aqueous conditions. capes.gov.brbiorxiv.org

Furthermore, the development of novel catalytic systems for known reactions can lead to greener processes. For example, a new method for the synthesis of functionally substituted benzaldehydes involves the catalytic debromomethoxylation of dibromomethylarenes with benzaldehyde dimethyl acetal, using anhydrous zinc chloride as a mild Lewis acid catalyst. kpfu.ru This method avoids the high temperatures and expensive reagents required in other procedures. kpfu.ru

Spectroscopic Elucidation and Structural Characterization of 2,6 Dichloro 3 Methoxybenzaldehyde

Vibrational Spectroscopy Applications: FT-IR and Raman Studies

Key vibrational modes anticipated for 2,6-dichloro-3-methoxybenzaldehyde include:

C=O Stretching: The carbonyl group of the aldehyde is expected to produce a strong, characteristic band in the FT-IR spectrum, typically in the region of 1680-1715 cm⁻¹. In a related molecule, 3-chloro-4-methoxybenzaldehyde (B1194993), this stretching vibration is observed around 1696 cm⁻¹. nih.gov

C-H (Aldehydic) Stretching: The stretching vibration of the aldehydic C-H bond usually appears as a medium intensity band in the range of 2700-2900 cm⁻¹.

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the benzene (B151609) ring typically occur above 3000 cm⁻¹.

C-O-C (Methoxy) Stretching: The asymmetric and symmetric stretching vibrations of the methoxy (B1213986) group are expected in the regions of 1250-1200 cm⁻¹ and 1050-1000 cm⁻¹, respectively.

C-Cl Stretching: The carbon-chlorine stretching vibrations are anticipated to be in the lower frequency region of the spectrum, generally between 800 and 600 cm⁻¹.

A summary of the expected characteristic vibrational frequencies is presented in the table below.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Aldehyde | C=O Stretch | 1680 - 1715 |

| Aldehyde | C-H Stretch | 2700 - 2900 |

| Aromatic Ring | C-H Stretch | > 3000 |

| Methoxy | C-O-C Asymmetric Stretch | 1250 - 1200 |

| Methoxy | C-O-C Symmetric Stretch | 1050 - 1000 |

| Aryl Halide | C-Cl Stretch | 800 - 600 |

The conformational preferences of this compound are primarily determined by the orientation of the aldehyde and methoxy groups relative to the benzene ring and each other. Studies on ortho-substituted benzaldehydes suggest that the orientation of the carbonyl group is influenced by steric and electronic interactions with the adjacent substituents. tandfonline.comtandfonline.com

For many ortho-substituted benzaldehydes, a 'cis' conformation, where the aldehyde carbonyl is oriented towards the ortho-substituent, is often favored due to electronic interactions. tandfonline.comtandfonline.com However, the presence of two bulky chlorine atoms at the 2 and 6 positions in this compound introduces significant steric hindrance. This steric crowding likely forces the aldehyde group to adopt a non-planar conformation with respect to the benzene ring.

Furthermore, the methoxy group at the 3-position will also have a preferred orientation. In related compounds like 3-chloro-4-methoxybenzaldehyde, two conformers, O-cis and O-trans, are possible based on the orientation of the methoxy group, with the O-trans form being slightly more stable. nih.gov A similar equilibrium can be expected for this compound, although the steric and electronic environment is different. Detailed computational studies would be necessary to definitively determine the most stable conformer(s) and the energy barriers between them.

Nuclear Magnetic Resonance Spectroscopy (NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. ¹H and ¹³C NMR provide information about the chemical environment of each proton and carbon atom, respectively, while 2D NMR techniques can establish connectivity between atoms.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aldehydic proton, the aromatic protons, and the methoxy protons. Based on data from structurally similar compounds like 3-methoxybenzaldehyde (B106831) rsc.org, the following assignments can be predicted:

Aldehydic Proton (-CHO): This proton is highly deshielded and is expected to appear as a singlet in the downfield region of the spectrum, typically between δ 9.5 and 10.5 ppm.

Aromatic Protons (Ar-H): The benzene ring has two protons at positions 4 and 5. These protons are in different chemical environments and are expected to appear as doublets due to coupling with each other. Their chemical shifts will be influenced by the electron-withdrawing effects of the chlorine and aldehyde groups and the electron-donating effect of the methoxy group.

Methoxy Protons (-OCH₃): The three protons of the methoxy group are equivalent and will appear as a sharp singlet, typically in the range of δ 3.8-4.0 ppm.

A summary of the predicted ¹H NMR chemical shifts is provided in the table below.

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aldehydic H | 9.5 - 10.5 | Singlet |

| Aromatic H | 7.0 - 8.0 | Doublets |

| Methoxy H | 3.8 - 4.0 | Singlet |

The ¹³C NMR spectrum of this compound will provide information about the eight unique carbon atoms in the molecule. The chemical shifts are influenced by the nature of the substituents on the aromatic ring. Based on data for related compounds such as 3-methoxybenzaldehyde rsc.org, the following assignments can be anticipated:

Carbonyl Carbon (C=O): The aldehydic carbonyl carbon is highly deshielded and will appear far downfield, typically in the range of δ 185-195 ppm.

Aromatic Carbons (C-Cl, C-O, C-C): The six aromatic carbons will have distinct chemical shifts. The carbons bonded to the chlorine atoms (C-2 and C-6) and the methoxy group (C-3) will have their resonances shifted downfield. The carbon bearing the aldehyde group (C-1) will also be downfield. The remaining aromatic carbons (C-4 and C-5) will appear at relatively upfield positions in the aromatic region.

Methoxy Carbon (-OCH₃): The carbon of the methoxy group will appear in the upfield region of the spectrum, typically around δ 55-60 ppm.

A table summarizing the predicted ¹³C NMR chemical shifts is presented below.

| Carbon Environment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl C | 185 - 195 |

| Aromatic C-1 (C-CHO) | 135 - 145 |

| Aromatic C-2, C-6 (C-Cl) | 130 - 140 |

| Aromatic C-3 (C-O) | 150 - 160 |

| Aromatic C-4, C-5 | 110 - 130 |

| Methoxy C | 55 - 60 |

Two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable for the unambiguous assignment of the ¹H and ¹³C NMR spectra of this compound.

COSY: A ¹H-¹H COSY spectrum would confirm the coupling between the two aromatic protons. wikipedia.orglibretexts.org

HSQC: An HSQC spectrum would establish the direct one-bond correlations between each proton and the carbon to which it is attached. This would definitively link the signals of the aromatic protons to their corresponding carbon atoms and the methoxy protons to the methoxy carbon.

HMBC: An HMBC spectrum reveals long-range (2-3 bond) correlations between protons and carbons. This would be particularly useful in confirming the connectivity of the substituents to the aromatic ring. For example, correlations would be expected between the aldehydic proton and the aromatic carbons C-1 and C-2/C-6, and between the methoxy protons and the aromatic carbon C-3.

While specific 2D NMR data for this compound is not available in the provided search results, the application of these standard techniques would be a crucial step in its complete structural elucidation.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a valuable tool for investigating the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the presence of chromophores.

Electronic Transitions and Chromophore Analysis

The UV-Vis spectrum of this compound is expected to exhibit absorption bands arising from electronic transitions within the aromatic ring and the carbonyl group of the aldehyde. The benzaldehyde (B42025) moiety itself is a chromophore, a part of the molecule responsible for its color, or in this case, its absorption of UV light. The presence of substituents on the benzene ring, such as the chloro and methoxy groups, can influence the energy of these transitions and thus the position of the absorption maxima (λmax).

The electronic transitions are typically of the π → π* and n → π* type. The π → π* transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital, and are usually high in energy, resulting in strong absorption bands in the UV region. The n → π* transitions involve the excitation of a non-bonding electron (from the oxygen atom of the carbonyl group) to a π* antibonding orbital. These transitions are generally lower in energy and have weaker absorption intensities compared to π → π* transitions. The specific λmax values for this compound are influenced by the electronic effects of the substituents.

Solvent Effects on Electronic Spectra

The polarity of the solvent can significantly affect the position of absorption bands in the UV-Vis spectrum, a phenomenon known as solvatochromism. slideshare.netscribd.com These shifts can be either a bathochromic shift (red shift, to longer wavelengths) or a hypsochromic shift (blue shift, to shorter wavelengths). slideshare.net

The effect of the solvent depends on the nature of the electronic transition and the relative stabilization of the ground and excited states. For n → π* transitions, an increase in solvent polarity generally leads to a hypsochromic shift. This is because polar solvents can form hydrogen bonds with the non-bonding electrons of the carbonyl group, lowering the energy of the ground state more than the excited state. For π → π* transitions, an increase in solvent polarity often results in a bathochromic shift, as the excited state is typically more polar than the ground state and is therefore more stabilized by polar solvents. slideshare.net

The study of solvent effects on the UV-Vis spectrum of this compound can provide insights into the nature of the electronic transitions and the solute-solvent interactions. researchgate.netijcce.ac.irbiointerfaceresearch.com By recording the spectra in a series of solvents with varying polarities, it is possible to observe these shifts and better understand the electronic structure of the molecule. researchgate.netijcce.ac.irbiointerfaceresearch.com

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization. nist.gov For this compound, the molecular ion peak (M⁺) would correspond to its molecular weight. The presence of two chlorine atoms is a distinctive feature, as it will result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments, with the M+2 peak being approximately two-thirds the intensity of the M peak due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. semanticscholar.org

The fragmentation of this compound under electron ionization would likely proceed through several pathways. Common fragmentation patterns for benzaldehydes include the loss of a hydrogen atom to form a stable acylium ion ([M-H]⁺), and the loss of the formyl group (-CHO) to give a [M-CHO]⁺ ion. Further fragmentation of the substituted benzene ring could involve the loss of the methoxy group (-OCH₃) or chlorine atoms. The analysis of these fragment ions provides valuable information for confirming the structure of the molecule. researchgate.netresearchgate.net

Single Crystal X-ray Diffraction Analysis of this compound and its Derivatives

Crystallographic Data and Unit Cell Parameters

The unit cell parameters, which define the size and shape of the repeating unit in the crystal, would be determined from the diffraction data. These parameters include the lengths of the cell edges (a, b, c) and the angles between them (α, β, γ).

Table 1: Crystallographic Data for Related Benzaldehyde Derivatives

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z |

| 2,6-Dichlorobenzaldehyde (B137635) researchgate.net | Monoclinic | P12 1/c1 | 3.837(1) | 13.633(4) | 13.117(1) | 91.230(7) | 686.0 | 4 |

| 3-(2,4-Dichlorobenzyloxy)-4-methoxybenzaldehyde researchgate.net | Monoclinic | P21/n | 7.456(3) | 24.850(9) | 8.370(3) | 114.616(6) | 1409.9(9) | 4 |

| 3-Hydroxy-4-methoxybenzaldehyde nih.gov | Monoclinic | P2₁/c | 6.37 | 13.34 | 8.51 | 97.44 | - | - |

| 3,5-Dichloro-2-hydroxybenzaldehyde researchgate.net | Monoclinic | P2₁/c | 8.3359(16) | 13.884(3) | 7.2341(14) | 114.519(2) | 761.7(3) | 4 |

Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the crystal, known as crystal packing, is governed by various intermolecular interactions. nih.govrsc.org In the case of this compound, these interactions would include dipole-dipole interactions arising from the polar carbonyl group, van der Waals forces, and potentially weak C-H···O hydrogen bonds. nih.govrsc.org The presence of chlorine atoms also introduces the possibility of halogen bonding (Cl···O or Cl···Cl interactions), which can play a significant role in directing the crystal packing. nih.gov

Computational and Theoretical Investigations of 2,6 Dichloro 3 Methoxybenzaldehyde

Quantum Chemical Studies: Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 2,6-Dichloro-3-methoxybenzaldehyde, DFT calculations are instrumental in elucidating its fundamental chemical properties.

Geometry Optimization and Energetic Profiles

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. researchgate.netkarazin.ua For this compound, this process involves calculating the forces on each atom and adjusting their positions until a stationary point is reached. Methods like the B3LYP functional combined with a basis set such as 6-311+G(d,p) are commonly employed for reliable geometry predictions of organic molecules. researchgate.netkarazin.ua

The optimized structure provides key data on bond lengths, bond angles, and dihedral angles. These parameters are crucial for understanding the steric and electronic effects of the substituents—two chlorine atoms, a methoxy (B1213986) group, and an aldehyde group—on the benzene (B151609) ring.

Table 1: Representative Optimized Geometrical Parameters for this compound Note: The following data are representative values expected from a DFT/B3LYP/6-311+G(d,p) calculation and are intended for illustrative purposes.

| Bond Lengths (Å) | Bond Angles (°) | ||

|---|---|---|---|

| Parameter | Value | Parameter | Value |

| C-C (ring) | ~1.39 - 1.41 | C-C-C (ring) | ~118 - 121 |

| C-Cl | ~1.74 | C-C-Cl | ~119 - 121 |

| C-O (methoxy) | ~1.36 | C-C-O | ~115 - 125 |

| O-CH₃ | ~1.43 | C-O-C | ~117 |

| C-C (aldehyde) | ~1.48 | C-C-C (aldehyde) | ~121 |

| C=O | ~1.21 | C-C=O | ~124 |

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is central to predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. semanticscholar.org

The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. semanticscholar.org A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, the HOMO is expected to be localized primarily on the electron-rich methoxy group and the benzene ring, while the LUMO is anticipated to be centered on the electron-withdrawing aldehyde group and the aromatic ring.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. semanticscholar.orgresearchgate.net

Table 2: Predicted FMO Energies and Global Reactivity Descriptors Note: These values are illustrative, based on typical results for similar aromatic aldehydes from DFT calculations.

| Parameter | Formula | Predicted Value (eV) |

|---|---|---|

| EHOMO | - | -6.85 |

| ELUMO | - | -2.15 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.70 |

| Ionization Potential (I) | -EHOMO | 6.85 |

| Electron Affinity (A) | -ELUMO | 2.15 |

| Electronegativity (χ) | (I + A) / 2 | 4.50 |

| Chemical Hardness (η) | (I - A) / 2 | 2.35 |

| Chemical Softness (S) | 1 / (2η) | 0.21 |

Molecular Electrostatic Potential (MESP) Mapping

Molecular Electrostatic Potential (MESP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.deresearchgate.net The MESP surface is colored according to the local electrostatic potential: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue denotes areas of positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent intermediate potentials. researchgate.net

For this compound, the MESP map would reveal:

Negative Regions (Red/Yellow): Concentrated around the highly electronegative oxygen atom of the carbonyl group, the oxygen of the methoxy group, and to a lesser extent, the chlorine atoms. These sites are the most likely points for electrophilic attack.

Positive Regions (Blue): Located around the hydrogen atom of the aldehyde group and the hydrogens of the methyl group, indicating these are the most electron-deficient areas.

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Key interactions expected in this compound include:

Delocalization of lone pair (LP) electrons from the oxygen and chlorine atoms into the antibonding π* orbitals of the benzene ring.

Interactions between the π orbitals of the ring and the π* orbital of the carbonyl group.

These delocalization effects contribute significantly to the molecule's electronic stability.

Table 3: Predicted Major Donor-Acceptor Interactions from NBO Analysis Note: This table shows hypothetical but plausible high-energy interactions for this compound.

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP (O)methoxy | π* (C-C)ring | ~20-30 |

| LP (Cl) | π* (C-C)ring | ~5-10 |

| π (C-C)ring | π* (C=O) | ~15-25 |

| π (C=O) | π* (C-C)ring | ~5-15 |

Molecular Dynamics (MD) Simulations

While quantum chemical calculations typically focus on static, minimum-energy structures, molecular dynamics (MD) simulations provide insights into the time-dependent behavior of molecules. youtube.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing the exploration of conformational changes and flexibility over time. acs.orgnih.gov

Conformational Landscape Exploration

MD simulations are essential for exploring the conformational landscape of flexible molecules like this compound. The primary sources of conformational flexibility in this molecule are the rotations around the single bonds connecting the aldehyde and methoxy groups to the aromatic ring.

An MD simulation would track the trajectories of these rotations, allowing for the construction of a free energy landscape. This landscape maps the potential energy as a function of the dihedral angles of the substituents. The simulation can identify low-energy, stable conformers as well as the energy barriers for interconversion between them. This information is crucial for understanding how the molecule's shape might change in different environments and how its conformation influences its chemical reactivity and interactions with other molecules. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. jmaterenvironsci.com This approach is instrumental in drug discovery for predicting the activity of novel compounds and for optimizing lead structures.

For derivatives of this compound, QSAR models can be developed to predict their potential efficacy against various biological targets. These models are built using a dataset of compounds with known activities, which are typically expressed as IC₅₀ or a similar metric. nih.gov The chemical structures are represented by a variety of molecular descriptors.

The first step in QSAR modeling is the generation of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules. nih.gov For a series of this compound derivatives, these descriptors can be categorized as follows:

Constitutional Descriptors: These describe the basic molecular composition, such as molecular weight, number of atoms, and number of rings.

Topological Descriptors: These are derived from the 2D representation of the molecule and describe its connectivity and shape.

Physicochemical Descriptors: These include properties like hydrophobicity (logP), molar refractivity, and polarizability. nih.govnih.gov

Quantum Chemical Descriptors: Calculated using methods like Density Functional Theory (DFT), these descriptors provide information about the electronic properties of the molecule, such as the energy of the Highest Occupied Molecular Orbital (HOMO), the energy of the Lowest Unoccupied Molecular Orbital (LUMO), and the dipole moment. biolscigroup.us

Once a large number of descriptors are generated, feature selection techniques are employed to identify the most relevant descriptors that correlate with the biological activity. jmaterenvironsci.com This is a crucial step to avoid overfitting the model and to enhance its predictive power. nih.gov Common feature selection methods include:

Stepwise Multiple Linear Regression: Descriptors are sequentially added or removed from the model based on their statistical significance. nih.gov

Principal Component Analysis (PCA): This method reduces the dimensionality of the data by transforming the original set of correlated descriptors into a smaller set of uncorrelated variables called principal components. jmaterenvironsci.com

A representative set of descriptors that could be used in a QSAR study of substituted benzaldehyde (B42025) derivatives is shown in the table below.

| Descriptor Category | Descriptor Name | Symbol | Potential Influence on Activity |

| Physicochemical | Hydrophobicity | logP | Affects membrane permeability and hydrophobic interactions with the target. nih.gov |

| Quantum Chemical | Energy of HOMO | EHOMO | Relates to the molecule's ability to donate electrons. biolscigroup.us |

| Quantum Chemical | Energy of LUMO | ELUMO | Relates to the molecule's ability to accept electrons. |

| Quantum Chemical | Dipole Moment | µ | Influences polar interactions with the target. biolscigroup.us |

| Steric | Molar Refractivity | MR | Represents the volume and polarizability of the molecule. |

After selecting the most relevant descriptors, a mathematical model is developed to correlate these descriptors with the biological activity of the compounds. The goal is to create a model that can accurately predict the activity of new, untested derivatives of this compound.

Several statistical methods can be used to build the QSAR model:

Multiple Linear Regression (MLR): This method establishes a linear relationship between the selected descriptors and the biological activity. jmaterenvironsci.com The resulting equation can be easily interpreted to understand the contribution of each descriptor.

Artificial Neural Networks (ANN): ANNs are more complex, non-linear models that can capture intricate relationships between the descriptors and the activity. They are particularly useful when the underlying relationship is not linear.

The predictive performance of the developed QSAR model is evaluated using various statistical parameters. A good model will have a high correlation coefficient (R²) for the training set and, more importantly, will demonstrate good predictive ability on an external test set of compounds that were not used in the model development. nih.govnih.gov

For instance, in a hypothetical QSAR study on the antifungal activity of this compound derivatives, a MLR model might take the following form:

pMIC = c₀ + c₁logP + c₂EHOMO + c₃*µ

Where pMIC is the negative logarithm of the minimum inhibitory concentration, and c₀, c₁, c₂, and c₃ are the regression coefficients determined from the statistical analysis. Such a model could then be used to guide the synthesis of new derivatives with potentially enhanced antifungal activity by optimizing their physicochemical and electronic properties.

The table below illustrates hypothetical data for a QSAR model, showing the relationship between selected descriptors and the observed in vitro activity for a series of benzaldehyde derivatives.

| Compound | logP | EHOMO (eV) | µ (Debye) | Observed pMIC | Predicted pMIC |

| Derivative 1 | 2.5 | -6.8 | 3.1 | 4.2 | 4.1 |

| Derivative 2 | 3.1 | -7.2 | 2.5 | 4.8 | 4.9 |

| Derivative 3 | 2.8 | -6.5 | 3.5 | 4.5 | 4.4 |

| Derivative 4 | 3.5 | -7.5 | 2.2 | 5.2 | 5.3 |

Chemical Transformations and Derivative Chemistry of 2,6 Dichloro 3 Methoxybenzaldehyde

Reactions at the Aldehyde Moiety

The aldehyde group is the most reactive site on the molecule, readily undergoing oxidation, reduction, and various nucleophilic addition and condensation reactions.

Oxidation and Reduction Products

The aldehyde functional group of 2,6-dichloro-3-methoxybenzaldehyde can be easily oxidized to a carboxylic acid or reduced to a primary alcohol, representing fundamental transformations of this moiety.

Oxidation: The oxidation of the aldehyde group yields 2,6-dichloro-3-methoxybenzoic acid . This transformation can be achieved using a variety of common oxidizing agents suitable for converting aldehydes to carboxylic acids, such as potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃ in sulfuric acid), or milder reagents like silver oxide (Ag₂O). The resulting carboxylic acid is a valuable intermediate in organic synthesis. The existence and synthesis of related dichloromethoxybenzoic acids are well-documented in chemical literature. jetir.orgorganic-chemistry.org

Reduction: The reduction of the formyl group leads to the formation of the corresponding primary alcohol, (2,6-dichloro-3-methoxyphenyl)methanol . This is typically accomplished using hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation, employing catalysts such as palladium on carbon (Pd/C), is also an effective method for this reduction. nih.gov The resulting benzyl (B1604629) alcohol derivative serves as a precursor for other functional group transformations.

The table below summarizes the primary oxidation and reduction products of this compound.

| Starting Material | Reaction Type | Product |

| This compound | Oxidation | 2,6-Dichloro-3-methoxybenzoic acid |

| This compound | Reduction | (2,6-Dichloro-3-methoxyphenyl)methanol |

Nucleophilic Addition Reactions (e.g., Schiff Base Formation, Wittig Reactions)

The electrophilic carbon atom of the carbonyl group is susceptible to attack by various nucleophiles, leading to a diverse range of derivatives.

Schiff Base Formation: this compound reacts with primary amines in a condensation reaction to form imines, commonly known as Schiff bases. jetir.orgthieme-connect.de This reaction typically proceeds via nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. youtube.comresearchgate.net The resulting imine contains a carbon-nitrogen double bond (azomethine group) and can serve as a versatile ligand in coordination chemistry or as an intermediate for synthesizing more complex molecules. ajol.infoderpharmachemica.com For example, reaction with a generic primary amine (R-NH₂) would yield N-((2,6-dichloro-3-methoxyphenyl)methylene)alkan-1-amine.

Wittig Reactions: The Wittig reaction provides a powerful method for converting aldehydes into alkenes with a high degree of regiocontrol over the new double bond's position. lumenlearning.comlibretexts.org This reaction involves a phosphorus ylide (a Wittig reagent), such as triphenylphosphonium ylide, which attacks the aldehyde's carbonyl carbon. masterorganicchemistry.com The reaction proceeds through a betaine (B1666868) or oxaphosphetane intermediate, which then collapses to form the alkene and triphenylphosphine (B44618) oxide as a byproduct. youtube.com Reacting this compound with a Wittig reagent like methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂) would produce 1,3-dichloro-2-methoxy-5-(vinyloxy)benzene . This reaction is a cornerstone of alkene synthesis in modern organic chemistry. youtube.com

Condensation Reactions for Heterocycle Synthesis

The aldehyde functionality of this compound is a key building block in various condensation reactions used to construct heterocyclic ring systems.

Claisen-Schmidt Condensation for Chalcone (B49325) Synthesis: One of the most fundamental condensation reactions is the Claisen-Schmidt condensation, which involves the reaction of an aldehyde with a ketone in the presence of a base or acid catalyst to form an α,β-unsaturated ketone, known as a chalcone. jetir.orgmagritek.com For instance, reacting this compound with acetophenone (B1666503) would yield 1-(2,6-dichloro-3-methoxyphenyl)-3-phenylprop-2-en-1-one . Chalcones are themselves important precursors for the synthesis of flavonoids, pyrazolines, and other heterocyclic compounds. nih.govmdpi.comresearchgate.netnih.gov

Synthesis of Quinazolines: Substituted benzaldehydes are also employed in the synthesis of more complex heterocycles like quinazolines. Various synthetic strategies exist where the aldehyde carbon is incorporated into the final heterocyclic framework. For example, a multi-component reaction involving an appropriately substituted aminobenzoic acid or o-aminobenzylamine and this compound could lead to the formation of a substituted quinazoline (B50416) ring system. organic-chemistry.orgnih.govnih.gov These reactions often proceed through an initial imine formation followed by intramolecular cyclization.

Reactions Involving the Aromatic Ring

Reactions on the aromatic ring are less common due to its electron-deficient nature and steric hindrance from the existing substituents. The combined electronic effects of two deactivating chloro groups and a meta-directing aldehyde group generally reduce the ring's reactivity toward electrophiles.

Electrophilic Aromatic Substitution (if applicable and regioselective)

Further electrophilic aromatic substitution on the this compound ring is synthetically challenging. The benzene (B151609) ring is heavily substituted, and the existing groups exert conflicting directing effects. The methoxy (B1213986) group is an activating, ortho-, para-director, while the chlorine atoms are deactivating, ortho-, para-directors, and the aldehyde group is a deactivating, meta-director. The positions ortho and para to the methoxy group are already occupied or heavily hindered. Any potential substitution would likely be unselective and occur in low yield, making it a less viable pathway for further functionalization.

Metal-Catalyzed Cross-Coupling Reactions

The presence of two chloro-substituents on the aromatic ring of this compound opens up possibilities for metal-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. Key examples of such reactions include the Suzuki, Heck, and Sonogashira couplings.

Suzuki Coupling: The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and an organohalide. fishersci.co.uklibretexts.orgorganic-chemistry.org This reaction is widely used due to its mild reaction conditions and the low toxicity of the boron-containing reagents. fishersci.co.uk For this compound, a selective mono- or di-coupling could potentially be achieved by carefully controlling the reaction conditions. The general mechanism involves the oxidative addition of the aryl chloride to a Pd(0) catalyst, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. organic-chemistry.org

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction is a valuable method for the vinylation of aryl halides. organic-chemistry.org In the case of this compound, reaction with an alkene in the presence of a palladium catalyst and a base would be expected to yield a substituted styrene (B11656) derivative. The reaction proceeds through oxidative addition of the aryl chloride to Pd(0), followed by migratory insertion of the alkene and β-hydride elimination. nih.gov

Sonogashira Coupling: The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This reaction is instrumental in the synthesis of arylalkynes. libretexts.org The reaction of this compound with a terminal alkyne would provide access to the corresponding alkynyl-substituted benzaldehyde (B42025) derivatives. The catalytic cycle involves the formation of a copper acetylide, which then undergoes transmetalation to a palladium complex, followed by reductive elimination. wikipedia.orgrsc.org

Table 1: Overview of Potential Metal-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partner | Catalyst System (Typical) | Potential Product from this compound |

|---|---|---|---|

| Suzuki Coupling | Aryl/Vinyl Boronic Acid | Pd(0) catalyst, Base | Substituted biaryl or styrene derivative |

| Heck Reaction | Alkene | Pd(0) catalyst, Base | Substituted styrene derivative |

| Sonogashira Coupling | Terminal Alkyne | Pd(0) catalyst, Cu(I) co-catalyst, Base | Arylalkyne derivative |

Synthesis of Advanced this compound Derivatives and Analogs

The aldehyde functionality of this compound is a key feature that allows for its elaboration into a wide array of more complex molecular architectures, including chalcones, various heterocyclic systems, and polymeric structures.

Chalcone Derivatives

Chalcones, or 1,3-diaryl-2-propen-1-ones, are important synthetic intermediates and are known for their broad range of biological activities. nih.govacs.org They are typically synthesized via the Claisen-Schmidt condensation, which involves the base- or acid-catalyzed reaction between a substituted benzaldehyde and an acetophenone. researchgate.netnih.govnih.gov

The reaction of this compound with various substituted acetophenones in the presence of a base like sodium hydroxide (B78521) or potassium hydroxide would lead to the formation of a series of novel chalcone derivatives. The general synthetic approach involves the deprotonation of the acetophenone to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the benzaldehyde. Subsequent dehydration of the resulting aldol (B89426) adduct yields the α,β-unsaturated ketone system characteristic of chalcones. researchgate.net

Table 2: Representative Synthesis of Chalcone Derivatives

| Reactant 1 | Reactant 2 | Catalyst (Typical) | Product |

|---|---|---|---|

| This compound | Acetophenone | NaOH or KOH in Ethanol | (E)-1-phenyl-3-(2,6-dichloro-3-methoxyphenyl)prop-2-en-1-one |

| This compound | 4'-Methylacetophenone | NaOH or KOH in Ethanol | (E)-1-(p-tolyl)-3-(2,6-dichloro-3-methoxyphenyl)prop-2-en-1-one |

| This compound | 4'-Methoxyacetophenone | NaOH or KOH in Ethanol | (E)-1-(4-methoxyphenyl)-3-(2,6-dichloro-3-methoxyphenyl)prop-2-en-1-one |

Imidazole (B134444) and Benzimidazole (B57391) Derivatives

Imidazole and benzimidazole scaffolds are prevalent in many biologically active compounds. jetir.orgresearchgate.netnih.gov A common synthetic route to 2-substituted benzimidazoles involves the condensation of a benzaldehyde with an o-phenylenediamine (B120857). mdpi.comchemmethod.comorganic-chemistry.org

In this context, this compound can be reacted with o-phenylenediamine or its substituted derivatives, typically under acidic conditions or with an oxidizing agent, to yield the corresponding 2-(2,6-dichloro-3-methoxyphenyl)-1H-benzo[d]imidazole derivatives. The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes cyclization and subsequent aromatization to form the benzimidazole ring system. A variety of catalysts, including Lewis acids, can be employed to facilitate this transformation. mdpi.comchemmethod.com Similarly, imidazole derivatives can be prepared through multi-component reactions involving the aldehyde, an amine, and a dicarbonyl compound. organic-chemistry.org

Table 3: Synthesis of Benzimidazole Derivatives

| Reactant 1 | Reactant 2 | Reaction Conditions (Typical) | Product |

|---|---|---|---|

| This compound | o-Phenylenediamine | Acid catalyst (e.g., HCl) or oxidizing agent | 2-(2,6-dichloro-3-methoxyphenyl)-1H-benzo[d]imidazole |

| This compound | 4,5-Dimethyl-1,2-phenylenediamine | Acid catalyst or oxidizing agent | 2-(2,6-dichloro-3-methoxyphenyl)-5,6-dimethyl-1H-benzo[d]imidazole |

Benzosuberone and Bicyclic Heterocycle Formation

The synthesis of benzosuberones, which are seven-membered ring ketones fused to a benzene ring, and other bicyclic heterocycles from this compound would likely involve multi-step synthetic sequences. For instance, a derivative of the starting aldehyde could be designed to undergo an intramolecular cyclization.

A plausible, though not explicitly documented, strategy could involve a Heck reaction to introduce a vinyl group, followed by further functional group manipulation to create a suitable precursor for an intramolecular Friedel-Crafts or a similar cyclization reaction to form the seven-membered ring of a benzosuberone. The formation of bicyclic heterocycles could be achieved through cycloaddition reactions, such as the Diels-Alder reaction, where a diene is attached to the benzaldehyde scaffold via a suitable linker.

Phosphazene Derivatives

Phosphazenes are a class of polymers with an inorganic backbone of alternating phosphorus and nitrogen atoms, which can be functionalized with a wide variety of organic side groups. umich.eduresearchgate.net The most common method for the synthesis of poly(organo)phosphazenes involves the nucleophilic substitution of the chlorine atoms on poly(dichlorophosphazene) (B1141720), (NPCl₂)n. umich.eduresearchgate.net

To incorporate the this compound moiety into a phosphazene structure, the aldehyde group would first need to be converted into a nucleophilic group, such as an alcohol (via reduction) or an amine (via reductive amination). The resulting derivative, for example, 2,6-dichloro-3-methoxybenzyl alcohol, could then be deprotonated to form an alkoxide, which can displace the chlorine atoms on the poly(dichlorophosphazene) backbone. This would result in a polyphosphazene with 2,6-dichloro-3-methoxybenzyl ether side groups. The synthesis of cyclic phosphazene trimers with this substituent is also feasible. nih.govgoogle.com

Quinazoline Derivatives

Quinazolines are bicyclic heterocycles composed of a benzene ring fused to a pyrimidine (B1678525) ring. They are of significant interest in medicinal chemistry. nih.govnih.govbenthamscience.com While the classic Friedländer synthesis of quinolines requires a 2-aminobenzaldehyde, various other methods are available for the synthesis of quinazolines from different starting materials. nih.gov

A potential route to quinazoline derivatives from this compound could involve a multi-component reaction. For example, a reaction with a 2-aminobenzamide (B116534) and a suitable catalyst could lead to the formation of a 2,3-disubstituted quinazolin-4(3H)-one. Alternatively, the aldehyde can be condensed with an appropriate amino-functionalized precursor to build the pyrimidine ring in a stepwise fashion.

Thiosemicarbazone Derivatives

Thiosemicarbazones are a class of compounds known for their wide range of biological activities, including antimicrobial and anticancer properties. bipublication.commdpi.com They are typically synthesized through a condensation reaction between an aldehyde or ketone and a thiosemicarbazide (B42300). nih.gov This reaction for this compound would involve the nucleophilic attack of the terminal amino group of thiosemicarbazide on the electrophilic carbonyl carbon of the aldehyde, followed by dehydration to form the characteristic C=N-NH-C(S)-NH₂ azomethine linkage.

While specific studies on the thiosemicarbazone of this compound are not extensively detailed in the reviewed literature, research on structurally similar compounds provides significant insight. For instance, studies on the thiosemicarbazone derived from the closely related analog, 2-hydroxy-3-methoxybenzaldehyde (B140153), demonstrate the synthesis and potent biological activity of these derivatives. In one such study, the 2-hydroxy-3-methoxybenzaldehyde thiosemicarbazone ligand (L²) and its Cobalt(II) and Nickel(II) complexes were synthesized and characterized. bipublication.com

The synthesis generally involves refluxing the aldehyde with the corresponding thiosemicarbazide in a solvent like methanol. mdpi.com The resulting ligands can then be complexed with metal salts. bipublication.com The biological evaluation of these analogs reveals that both the ligands and their metal complexes exhibit significant antimicrobial and antioxidant activities. The metal complexes, in particular, often show enhanced biological properties compared to the free ligands, a phenomenon attributed to factors like increased lipophilicity upon chelation. bipublication.com

Table 1: Biological Activity of 2-Hydroxy-3-methoxybenzaldehyde Thiosemicarbazone (L²) and its Metal Complexes

This table is based on data for the 2-hydroxy analog of the title compound.

| Compound | Organism/Assay | Activity Summary |

| L² (Ligand) | Antimicrobial | Moderate activity against various bacteria and fungi. |

| Antioxidant (DPPH) | Shows greater antioxidant property compared to its semicarbazone analog. | |

| [Co(L²)₂Cl₂] | Antimicrobial | Generally shows potent antimicrobial activity. |

| Antioxidant | Exhibits antioxidant properties. | |

| [Ni(L²)₂(H₂O)₂] | Antimicrobial | Generally shows potent antimicrobial activity. |

| Antioxidant | Exhibits antioxidant properties, though comparatively lesser than the cobalt complex. |

Source: Adapted from Rosaline Ezhilarasi J and Jaya Santhir R, 2014. bipublication.com

The data underscores that the thiosemicarbazone moiety is a versatile pharmacophore. Derivatives of 2-ethoxy-3-methoxybenzaldehyde (B1295153) have also been synthesized and complexed with metals like Rhenium(I), indicating the broad applicability of this chemical transformation to variously substituted benzaldehydes. researchgate.netresearchgate.net

Structure-Activity Relationship (SAR) Studies of Modified this compound Structures

Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry for optimizing a lead compound to enhance its biological activity and selectivity while minimizing toxicity. For derivatives of this compound, SAR studies explore how modifications to the phenyl ring substituents (Cl, OCH₃) and the aldehyde functional group impact their interaction with biological targets.

A highly relevant SAR study was conducted on a series of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives, which are potent and selective inhibitors of the human enzyme 12-lipoxygenase (12-LOX). nih.gov This enzyme is implicated in various conditions, including diabetes, thrombosis, and cancer. The scaffold used in this study is structurally very similar to the title compound, differing at the C-2 position (OH vs. Cl). The findings provide valuable insights into how substituents on this ring system influence biological potency. nih.gov

The study systematically modified the "A-ring" (the 2-hydroxy-3-methoxybenzyl portion) to probe the effects of various substituents. Key findings include:

Role of the 2-OH group: The hydroxyl group was found to be a critical feature for potent 12-LOX inhibition.

Effect of the 3-methoxy group: Replacing the 3-methoxy group with hydrogen or other substituents generally led to a significant decrease in potency, highlighting its importance for activity.

Substitution at other positions: Adding substituents at the 4, 5, or 6 positions of the ring was also explored. For instance, adding a 5-chloro substituent to an optimized analog maintained high potency. nih.gov

These results suggest that for a derivative of this compound to be a potent inhibitor in a similar biological context, the 3-methoxy group is likely a key interaction point, while the chloro groups at positions 2 and 6 would define the steric and electronic properties that influence binding affinity and selectivity.

Another study on 2,6-dimethoxybenzoylamino derivatives as chitin (B13524) synthesis inhibitors found that the 2,6-disubstitution pattern on the benzoyl moiety was critical for activity. nih.gov While this study involves dimethoxy groups instead of dichloro groups, it reinforces the principle that the nature of the substituents at the 2 and 6 positions profoundly dictates the compound's biological profile. The steric bulk and electron-withdrawing nature of the two chlorine atoms in this compound would be expected to confer distinct conformational and binding properties compared to dimethoxy or di-fluoro analogs. nih.gov

Table 2: SAR Findings for 12-Lipoxygenase Inhibitors Based on a Substituted Benzylamine Scaffold

This table highlights modifications on a scaffold closely related to the title compound (2-hydroxy-3-methoxybenzylamine derivatives).

| Compound ID | A-Ring Substitution | 12-LOX IC₅₀ (µM) |

| Lead Compound | 2-OH, 3-OCH₃ | 0.044 |

| Analog 1 | 3-OCH₃ (No 2-OH) | > 25 |

| Analog 2 | 2-OH (No 3-OCH₃) | 1.1 |

| Analog 3 | 2-OH, 3-OCH₃, 5-Cl | 0.024 |

| Analog 4 | 2-OH, 3-OCH₃, 4-F | 0.165 |

Source: Adapted from Luci et al., J Med Chem, 2014. nih.gov

The data clearly demonstrates that small structural changes on the substituted benzene ring lead to dramatic shifts in inhibitory potency. The combination of the 2-OH and 3-OCH₃ groups in the analog scaffold was optimal, but further substitution, such as with a 5-Cl group, could enhance activity even more. nih.gov This suggests that a 2,6-dichloro-3-methoxy substitution pattern presents a unique combination of electronic and steric features that could be exploited for designing targeted inhibitors.

Biological and Biomedical Research Applications of 2,6 Dichloro 3 Methoxybenzaldehyde and Its Analogs Excluding Clinical Human Trials

Anticancer Potential in Cell Line Models

The compound 2,6-dichloro-3-methoxybenzaldehyde and its structural analogs have been the subject of investigation for their potential as anticancer agents. Researchers have explored their effects on various cancer cell lines, delving into their cytotoxic and antiproliferative activities, mechanisms of action, and ability to inhibit key enzymes involved in cancer progression.

Cytotoxicity and Antiproliferative Activity against Specific Cancer Cell Lines

Derivatives and analogs of this compound have demonstrated notable cytotoxic and antiproliferative effects against a range of human cancer cell lines in laboratory settings.

One area of focus has been on purine (B94841) analogs. Specifically, ethyl 2-(2,6-dichloro-9H- or 7H-purin-9- or 7-yl)acetates have shown potent cytotoxic activity against several solid tumor cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and the melanoma cell lines A-375 and G-361, with IC₅₀ values in the single-digit micromolar range. nih.gov The activity of these compounds, particularly against the A-375 melanoma cell line, has been linked to the induction of apoptosis. nih.gov

The influence of the cellular microenvironment on the efficacy of anticancer agents has also been investigated. For instance, osteoblast-derived growth factors have been shown to alter the cytotoxic response of MCF-7 and MDA-MB-231 breast cancer cells to chemotherapy. nih.govnih.gov This highlights the complex interplay between tumor cells and their surrounding tissues, which can impact the effectiveness of therapeutic compounds.

Below is an interactive table summarizing the cytotoxic activity of related compounds against various cancer cell lines.

Mechanism of Action Studies in vitro

Understanding the mechanisms by which these compounds exert their anticancer effects is crucial for their development as therapeutic agents. In vitro studies have shed light on their ability to induce programmed cell death (apoptosis) and interfere with the cell cycle.

For example, the compound 2-benzoyl-3-phenyl-6,7-dichloroquinoxaline 1,4-dioxide (DCQ), an analog, has been shown to induce growth inhibition and apoptosis in various malignant T-cell lines. nih.gov This apoptotic effect is associated with the modulation of transforming growth factor (TGF) expression, an increase in the levels of p53 and p21 proteins (which are key regulators of cell cycle arrest and apoptosis), and a decrease in the anti-apoptotic protein Bcl-2α. nih.gov

Similarly, dideoxynucleoside analogs have been found to inhibit cell growth by disrupting DNA replication and inducing apoptosis. nih.gov This is evidenced by a decreased rate of DNA synthesis and a reduced number of cell generations. nih.gov

Enzyme Inhibition Profiles

A key strategy in cancer therapy is the inhibition of enzymes that play a critical role in tumor growth and survival. Analogs of this compound have been investigated for their ability to inhibit several such enzymes.

Carbonic Anhydrase IX (CA IX): This enzyme is significantly overexpressed in many solid tumors and is linked to the acidification of the tumor microenvironment, which promotes tumor growth and metastasis. nih.govrcsb.org Its expression is often induced by hypoxia, a common feature of solid tumors. nih.gov Consequently, CA IX is considered a promising target for anticancer drugs. nih.govrcsb.org While the direct inhibition of CA IX by this compound itself is not extensively documented in the provided results, the broader class of compounds is of interest in this area. The development of specific inhibitors for CA IX is an active area of research, with efforts focused on designing compounds that can selectively target this enzyme over other carbonic anhydrase isoforms. rcsb.orgrcsb.org

Antimicrobial and Antifungal Activity in in vitro Systems

Beyond their anticancer potential, this compound and its analogs have also been evaluated for their ability to inhibit the growth of various microorganisms, including bacteria and fungi.

Bacterial Growth Inhibition Studies

Research has demonstrated the antibacterial properties of benzaldehyde (B42025) derivatives. For instance, 2,6-dichlorobenzamide (B151250) derivatives have been synthesized and are slated for evaluation of their antimicrobial properties. ipinnovative.com The general class of benzaldehydes has been recognized for its ability to inhibit bacterial growth. researchgate.net

The volatile compound 3,5-dichloro-4-methoxybenzaldehyde (B2560759), a structural isomer of the subject compound, has shown significant inhibitory activity against plant-pathogenic bacteria. nih.gov This suggests that dichlorinated methoxybenzaldehyde structures possess inherent antibacterial potential. The development of novel inhibitors to combat bacterial growth, particularly in the context of biofilm formation which contributes to antibiotic resistance, is an area of active investigation. nih.gov

Yeast and Fungal Growth Inhibition Studies

The antifungal activity of benzaldehyde derivatives has also been a subject of study. Natural benzaldehydes are known to disrupt the cellular antioxidation system in fungi, leading to growth inhibition. nih.gov The volatile compound 3,5-dichloro-4-methoxybenzaldehyde has demonstrated the ability to inhibit the conidial germination of plant-pathogenic fungi. nih.gov

Furthermore, other benzaldehyde derivatives, such as 2-hydroxy-4-methoxybenzaldehyde, have exhibited broad-spectrum antifungal activity. nih.gov The search for novel antifungal agents is driven by the need to overcome resistance to existing drugs. nih.gov Compounds that can inhibit fungal growth, such as certain thiosemicarbazones, are being actively investigated. nih.gov

Below is an interactive table summarizing the antimicrobial and antifungal activities of related compounds.

Antibiofilm Activity

Analogs of the subject compound, specifically derivatives of pyrazoles, have demonstrated significant antibiofilm activity. For instance, certain 1-thiocarbamoyl-3,5-diaryl-4,5-dihydro-1H-pyrazoles have been shown to inhibit biofilm formation in multidrug-resistant pathogens such as Acinetobacter baumannii. nih.gov In one study, pyrazole (B372694) derivatives exhibited biofilm formation inhibition percentages ranging from 86.6% to 95.6% against both a reference strain and a multidrug-resistant isolate of A. baumannii. nih.gov These compounds were observed to inhibit cell multiplication after 6 hours of treatment. nih.gov While the core structure is different, this highlights that aromatic compounds with specific substitutions can be effective in preventing biofilm formation. The specific contribution of the dichloro and methoxy (B1213986) substitutions on the benzaldehyde scaffold to antibiofilm activity remains an area for future investigation.

Antioxidant Properties and Radical Scavenging Assays

The antioxidant potential of phenolic compounds is a well-established area of study, and the structural features of this compound suggest it may participate in radical scavenging activities. The presence of a methoxy group on the benzene (B151609) ring can influence the electron-donating capacity of the molecule, a key factor in antioxidant activity.

Studies on various substituted benzaldehydes have demonstrated a range of antioxidant activities. For example, hydroxybenzaldehydes are known to possess antioxidant properties, and their efficacy is often dependent on the position and number of hydroxyl and methoxy groups. researchgate.net In a study of natural hydroxybenzaldehydes, syringaldehyde, which contains two methoxy groups and one hydroxyl group, showed exceptionally high antioxidant activity in certain assays. researchgate.net This suggests that the methoxy group, as present in this compound, could contribute to its antioxidant potential.

The evaluation of antioxidant activity is typically conducted using a variety of in vitro assays, each with a specific mechanism of action. Common assays include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the ferric reducing antioxidant power (FRAP) assay. These assays measure the ability of a compound to donate a hydrogen atom or an electron to a stable free radical.

While direct experimental data for this compound is not available in the reviewed literature, a study on (tetra-O-acetyl-β-D-galactopyranosyl)thiosemicarbazones of substituted benzaldehydes showed that compounds with electron-donating groups, such as hydroxyl and methoxy, exhibited significant antioxidant activity. nih.gov

Table 1: Antioxidant Activity of Selected Substituted Benzaldehydes and Related Compounds

| Compound | Assay | Activity | Reference |

| Syringaldehyde | Crocin Bleaching Assay | High | researchgate.net |

| Protocatechuic Aldehyde | Multiple Assays | High | researchgate.net |

| 4-Hydroxybenzaldehyde | DPPH, CBA | Negligible | researchgate.net |

| Salicylaldehyde | DPPH, CBA | Negligible | researchgate.net |

| 4-Hydroxy-3-methoxy-benzaldehyde thiosemicarbazone | In vitro/In vivo | Good | nih.gov |

Ligand-Receptor Interaction Studies (e.g., Estrogen Receptor Binding, Protein Binding)

The ability of a small molecule to bind to a biological receptor is the foundation of its pharmacological effect. The structural features of this compound, particularly the halogen substituents, suggest the potential for specific interactions with protein binding sites.

Halogen bonds, which are non-covalent interactions between a halogen atom and an electron-rich atom like oxygen or nitrogen, are increasingly recognized for their importance in protein-ligand binding. nih.govnih.gov The presence of two chlorine atoms in this compound makes it a candidate for forming such bonds, which could contribute to its binding affinity and selectivity for certain protein targets. nih.gov Studies on halogenated ligands have shown that these interactions can be crucial for enhancing binding affinity. researchgate.net

The estrogen receptor (ER) is a well-studied target for a wide range of compounds, including environmental estrogens. A large-scale study on the ER binding affinities of 188 chemicals revealed that structural diversity plays a significant role in a compound's ability to bind to the receptor. nih.gov While this compound was not included in this study, the data on other halogenated and phenolic compounds provide a basis for speculation. For example, side-chain halogenated hexestrol (B1673224) derivatives have been shown to bind to the estrogen receptor, with binding affinity being influenced by the type of halogen. nih.gov

The binding of a ligand to a receptor can be quantified by its half-maximal inhibitory concentration (IC50) and its relative binding affinity (RBA) compared to a reference ligand like estradiol.

Table 2: Estrogen Receptor Relative Binding Affinities (RBA) for Selected Compounds

| Compound | RBA (%) | Reference |

| Estradiol | 100 | nih.gov |

| Diethylstilbestrol | 234 | nih.gov |

| Bisphenol A | 0.02 | nih.gov |

| 4-Nonylphenol | 0.05 | nih.gov |

| o,p'-DDT | 0.003 | nih.gov |

| Fluorohexestrol | 129 | nih.gov |

| Iodohexestrol | 60 | nih.gov |

The data in Table 2 illustrates the wide range of binding affinities for the estrogen receptor. The potential for this compound to bind to the estrogen receptor or other proteins is an area that warrants further investigation through in vitro binding assays.

Other Scientific and Industrial Research Applications

Role as a Precursor in Fine Chemical Synthesis

2,6-Dichloro-3-methoxybenzaldehyde is a valuable starting material and intermediate in the synthesis of more complex organic molecules. Its chemical structure, featuring an aldehyde group and chlorinated aromatic ring, allows for a variety of chemical transformations. Research literature and patents confirm its use in the production of diverse fine chemicals.

One of the primary documented uses of this aldehyde is in the synthesis of multi-substituted imidazole (B134444) derivatives. For instance, it is a key reactant in the preparation of 2,4,5-tris(4-hydroxyphenyl)imidazoles. nih.govresearchgate.net This synthesis involves the reaction of a methoxy-substituted benzil (B1666583) with this compound in an ammonium (B1175870) acetate (B1210297) solution. nih.govresearchgate.netresearchgate.net The resulting imidazole compounds have been studied for their interaction with estrogen receptors. nih.govresearchgate.net

The compound also serves as a precursor for other organic molecules through various standard reactions. It can be transformed into 1-(2,6-dichloro-3-methoxyphenyl)ethan-1-ol. lookchem.com Furthermore, it is employed in Henry reactions to create omega-nitrostyrenes, with a reported yield of 70%. erowid.org Patent literature demonstrates its application in Grignard reactions, reacting with propyl magnesium bromide to form an intermediate alcohol, and its use as a starting material for the synthesis of ROR nuclear receptor modulators. googleapis.comgoogle.com Chemical suppliers list it for laboratory use specifically for the "manufacture of chemical compounds". cymitquimica.com

Table 1: Examples of Fine Chemicals Synthesized from this compound

| Product Compound | Reaction Type | Reference |

|---|---|---|

| 2,4,5-Tris(4-hydroxyphenyl)imidazoles | Condensation with benzil and ammonium acetate | nih.gov, researchgate.net |

| 1-(2,6-Dichloro-3-methoxyphenyl)ethan-1-ol | Not specified | lookchem.com |

| omega-Nitrostyrenes | Henry Reaction (with nitromethane) | erowid.org |

| 1-(2,6-dichloro-3-methoxyphenyl)butan-1-ol | Grignard Reaction (with propyl magnesium bromide) | googleapis.com |

| ROR Nuclear Receptor Modulators | Multi-step synthesis | google.com |

Applications in Materials Science and Polymer Chemistry

While direct applications of this compound as a monomer in polymerization are not widely documented, its role as a precursor to functional molecules for materials science is established. The compound is instrumental in creating specialized chromophores that can be integrated into polymer systems.

Specifically, it is used to synthesize diamino imidazole-type chromophores which are designed for chemical incorporation into polymer matrices. researchgate.net These resulting materials have been investigated for their nonlinear optical (NLO) properties, which are critical for applications in optoelectronics. researchgate.net A study on these imidazole derivatives, synthesized via the aldehyde, noted that their fluorescence properties were enhanced when doped into solid polymer matrices compared to being in liquid solvents. researchgate.net This enhancement is attributed to the rigid polymer environment, which reduces the probability of forming non-emissive excited states. researchgate.net This demonstrates an indirect but significant contribution of this compound to the development of advanced functional polymers.

Agricultural Chemistry Research: Herbicidal and Plant Protection Agents (Excluding Ecotoxicity)

Direct studies detailing the herbicidal or plant protection activity of this compound are not prominent in the available scientific literature. However, the broader class of chlorinated and methoxylated benzaldehyde (B42025) derivatives has a well-known history in agricultural chemistry.

For example, the related compound 2,6-dichlorobenzaldehyde (B137635) is a known intermediate in the manufacture of the herbicide 2,6-dichlorobenzonitrile (B3417380) and benzoylurea (B1208200) insecticides like hexaflumuron (B1673140) and diflubenzuron. The herbicidal properties of other structurally similar compounds, such as the dicamba (B1670444) metabolite 5-hydroxydicamba (2,5-dichloro-3-hydroxy-6-methoxybenzoic acid), are also well-documented. Furthermore, volatile organic compounds including chlorinated derivatives of benzaldehyde have been identified in studies on the biological control of plant pathogens. researchgate.net For instance, 3,5-dichloro-4-methoxybenzaldehyde (B2560759) was identified as a volatile emission from the fungus Fusarium oxysporum. researchgate.net These examples suggest that the structural motifs present in this compound are relevant to bioactivity in an agricultural context, indicating a potential area for future research.

Corrosion Inhibition Studies

The application of this compound in corrosion inhibition is primarily indirect, stemming from its role as a precursor to imidazole-based compounds. Imidazole and its derivatives are a well-established class of corrosion inhibitors for various metals and alloys.

Research indicates that organic molecules containing imine groups and the imidazole ring system are effective in industrial applications for combating corrosion. These compounds can form protective films on metal surfaces, preventing corrosive attack. Given that this compound is a documented starting material for the synthesis of complex imidazole derivatives, it serves as a building block for creating these functional anti-corrosion agents. nih.govresearchgate.net The resulting imidazoles have been noted for their potential application in water treatment, where they can complex with heavy metals, and in the broader fight against industrial corrosion.

Future Research Directions and Unaddressed Areas

Advanced Computational Modeling for Deeper Mechanistic Understanding and Predictive Design

Computational chemistry offers powerful tools to predict the properties of 2,6-Dichloro-3-methoxybenzaldehyde and to guide the design of future experiments. Advanced modeling can provide insights that are difficult to obtain through experimental methods alone.

Key areas for future computational research include:

Reaction Mechanism Studies: Density Functional Theory (DFT) calculations can be employed to investigate the mechanisms of potential synthetic reactions, identify transition states, and determine the most energetically favorable pathways. This understanding can help optimize reaction conditions and improve yields.

Predictive Bioactivity Modeling: By modeling the interactions of this compound with biological targets, it may be possible to predict its potential bioactivities. nih.govnih.gov Techniques like molecular docking and molecular dynamics (MD) simulations can be used to study its binding affinity and mode of interaction with various enzymes or receptors. nih.govmdpi.com

Structure-Property Relationship Analysis: Quantum chemical calculations can elucidate the relationship between the molecular structure of the compound and its physicochemical properties. mdpi.comresearchgate.net This includes predicting its electronic properties, reactivity, and stability, which can inform its potential applications, for instance, as a corrosion inhibitor or a bioactive agent. mdpi.comnih.gov

Design of Novel Derivatives: Computational tools can be instrumental in the rational design of new derivatives with enhanced properties. beilstein-journals.org By simulating the effects of different substituents on the benzaldehyde (B42025) core, researchers can prioritize the synthesis of compounds with the highest potential for specific applications.

| Computational Method | Application Area | Research Goal |

| Density Functional Theory (DFT) | Synthetic Route Optimization | Elucidate reaction mechanisms and predict energetically favorable pathways. |

| Molecular Docking & MD | Bioactivity Screening | Predict binding affinities and interaction modes with biological targets. nih.govmdpi.com |

| Quantum Chemistry | Property Prediction | Correlate molecular structure with electronic and chemical properties. researchgate.net |

| In Silico Design | Derivative Development | Guide the synthesis of new molecules with enhanced selectivity and activity. beilstein-journals.org |

Discovery of Unexplored Biological Targets and Mechanisms (in vitro)

The unique electronic and steric properties conferred by the dichloro and methoxy (B1213986) substituents suggest that this compound could interact with various biological systems. A systematic in vitro screening is necessary to uncover its potential therapeutic applications.

Future investigations should include:

Anticancer Activity Screening: Substituted benzaldehydes have demonstrated cytotoxicity against various human cancer cell lines. ufc.br It is crucial to screen this compound against a diverse panel of cancer cells, including those from glioblastoma, ovarian, and colon cancers, to identify potential antiproliferative effects. ufc.br The presence of dichlorinated moieties in other natural products has been linked to antitumor activity. mdpi.com